Cas no 1416807-31-2 ((R)-3-(tert-butyldimethylsilyloxy)piperidine)

(R)-3-(tert-Butyldimethylsilyloxy)piperidine is a chiral piperidine derivative featuring a tert-butyldimethylsilyl (TBS) protecting group at the 3-position. This compound is valuable in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and fine chemicals. The TBS group enhances stability, allowing selective deprotection under mild conditions while preserving other functional groups. Its stereochemical integrity makes it a useful intermediate in asymmetric synthesis. The compound is typically employed in peptide modifications, alkaloid synthesis, and as a building block for bioactive molecules. High purity and well-defined chirality ensure reproducibility in complex synthetic routes. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
(R)-3-(tert-butyldimethylsilyloxy)piperidine structure
1416807-31-2 structure
Product name:(R)-3-(tert-butyldimethylsilyloxy)piperidine
CAS No:1416807-31-2
MF:C11H25NOSi
Molecular Weight:215.407804250717
MDL:MFCD18206135
CID:5142805

(R)-3-(tert-butyldimethylsilyloxy)piperidine 化学的及び物理的性質

名前と識別子

    • Piperidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R)-
    • (3R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine
    • (R)-3-(tert-butyldimethylsilyloxy)piperidine
    • MDL: MFCD18206135
    • インチ: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3/t10-/m1/s1
    • InChIKey: UVNBNPBGKCEBMX-SNVBAGLBSA-N
    • SMILES: N1CCC[C@@H](O[Si](C(C)(C)C)(C)C)C1

計算された属性

  • 精确分子量: 215.171
  • 同位素质量: 215.171
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3A^2

(R)-3-(tert-butyldimethylsilyloxy)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB481244-250 mg
(R)-3-(t-Butyldimethylsilyloxy) piperidine, 95%; .
1416807-31-2 95%
250mg
€376.90 2023-06-15
1PlusChem
1P01XIXH-1g
(R)-3-(t-Butyldimethylsilyloxy) piperidine
1416807-31-2 95%
1g
$635.00 2024-06-20
abcr
AB481244-1g
(R)-3-(t-Butyldimethylsilyloxy) piperidine, 95%; .
1416807-31-2 95%
1g
€895.70 2025-02-18
abcr
AB481244-250mg
(R)-3-(t-Butyldimethylsilyloxy) piperidine, 95%; .
1416807-31-2 95%
250mg
€382.20 2025-02-18
1PlusChem
1P01XIXH-250mg
(R)-3-(t-Butyldimethylsilyloxy) piperidine
1416807-31-2 95%
250mg
$262.00 2024-06-20
abcr
AB481244-1 g
(R)-3-(t-Butyldimethylsilyloxy) piperidine, 95%; .
1416807-31-2 95%
1g
€882.10 2023-06-15
Ambeed
A309500-1g
(R)-3-((tert-Butyldimethylsilyl)oxy)piperidine
1416807-31-2 97%
1g
$391.0 2024-04-23

(R)-3-(tert-butyldimethylsilyloxy)piperidine 関連文献

(R)-3-(tert-butyldimethylsilyloxy)piperidineに関する追加情報

Comprehensive Guide to (R)-3-(tert-Butyldimethylsilyloxy)piperidine (CAS 1416807-31-2): Properties, Applications, and Market Insights

(R)-3-(tert-Butyldimethylsilyloxy)piperidine (CAS 1416807-31-2) is a specialized chiral building block widely used in pharmaceutical synthesis and organic chemistry. This compound, featuring a tert-butyldimethylsilyl (TBS) protecting group on the piperidine ring, has gained significant attention due to its versatility in asymmetric synthesis and drug development. Researchers frequently search for "TBS-protected piperidine derivatives" or "chiral silyl ether auxiliaries," reflecting its importance in modern synthetic methodologies.

The molecular structure of (R)-3-(tert-butyldimethylsilyloxy)piperidine combines the stereochemical advantages of the (R)-piperidine scaffold with the protective functionality of the TBS group. This unique combination makes it particularly valuable for constructing complex molecules while controlling stereochemistry—a critical factor when developing new drugs targeting neurological disorders or infectious diseases. Current trends show growing interest in "chiral amine protecting groups" and "piperidine-based drug intermediates," positioning this compound at the forefront of medicinal chemistry research.

From a synthetic perspective, CAS 1416807-31-2 serves multiple purposes: as a chiral auxiliary, a protected intermediate, and a precursor for various bioactive molecules. The tert-butyldimethylsilyloxy group offers excellent stability under diverse reaction conditions while being selectively removable when needed—properties that answer frequent search queries about "orthogonal protecting group strategies" and "stable silyl ethers." These characteristics have made it particularly relevant in the development of COVID-19 therapeutics and central nervous system drugs, where precise stereocontrol is paramount.

The pharmaceutical applications of (R)-3-(tert-butyldimethylsilyloxy)piperidine are extensive, particularly in the synthesis of G protein-coupled receptor (GPCR) modulators and enzyme inhibitors. Recent patent analyses reveal its use in creating novel antiviral compounds and neuroprotective agents, addressing trending topics like "next-generation antiviral drugs" and "neurodegenerative disease treatments." The compound's ability to introduce chiral centers efficiently makes it invaluable for developing drugs with improved efficacy and reduced side effects—key considerations in modern drug design.

Market analysis indicates growing demand for chiral piperidine derivatives, with CAS 1416807-31-2 experiencing increased procurement from contract research organizations and pharmaceutical companies. Industry reports highlight searches for "high-purity chiral building blocks" and "scalable asymmetric synthesis intermediates," reflecting the compound's commercial importance. The global push toward personalized medicine and targeted therapies further amplifies the need for such stereochemically defined intermediates, particularly in oncology and CNS drug development pipelines.

From a technical standpoint, the TBS-protected (R)-piperidine structure offers several advantages in process chemistry. Its robustness allows for multistep synthesis without premature deprotection, addressing common challenges in "complex molecule assembly" and "protecting group compatibility." The compound's stability profile makes it suitable for diverse transformations, including cross-coupling reactions and nucleophilic substitutions—frequent topics in organic chemistry forums and research publications.

Quality control aspects of (R)-3-(tert-butyldimethylsilyloxy)piperidine are crucial for pharmaceutical applications. Analytical methods typically involve chiral HPLC to verify enantiomeric purity and spectroscopic techniques to confirm structural integrity—topics often searched as "chiral compound characterization" and "silyl ether analysis." The compound's shelf stability and handling requirements are also frequent discussion points among chemists working with air-sensitive intermediates and moisture-sensitive reagents.

Environmental and regulatory considerations for CAS 1416807-31-2 follow standard protocols for silyl-protected compounds. While not classified as hazardous, proper handling procedures are recommended—information often sought under "silyl ether safety guidelines" and "laboratory best practices." The compound's increasing use in green chemistry applications, particularly in atom-economical transformations, aligns with growing interest in "sustainable synthetic methods" and "green pharmaceutical intermediates."

Future perspectives for (R)-3-(tert-butyldimethylsilyloxy)piperidine appear promising, with research focusing on novel catalytic methods for its preparation and applications in continuous flow chemistry. Emerging search trends include "catalytic asymmetric piperidine synthesis" and "flow chemistry building blocks," indicating directions for future development. As pharmaceutical companies increasingly prioritize chiral diversity in drug discovery, the demand for such well-characterized, versatile intermediates is expected to grow substantially in coming years.

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